molecular formula C12H20BrNO2S2 B262919 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide

5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide

Cat. No. B262919
M. Wt: 354.3 g/mol
InChI Key: UBTPNPXAZJICTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has shown promising results in various applications such as organic electronics, optoelectronics, and biological research.

Scientific Research Applications

5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide has been widely used in scientific research due to its unique properties. It has been used in the development of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). It has also been used in optoelectronics as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide is not fully understood. However, it is believed that it interacts with the active site of enzymes and proteins, leading to changes in their activity. It has also been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide is its versatility. It can be used in a wide range of scientific research applications, making it a valuable tool for researchers. However, one of the limitations of this compound is its toxicity. It can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide. One area of research could be the development of new organic electronic devices using this compound. Another area of research could be the development of new fluorescent probes for the detection of metal ions. Additionally, further research could be done on the biochemical and physiological effects of this compound, with the aim of developing new drugs or therapies for various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 2-ethylhexylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be increased by recrystallization.

properties

Molecular Formula

C12H20BrNO2S2

Molecular Weight

354.3 g/mol

IUPAC Name

5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H20BrNO2S2/c1-3-5-6-10(4-2)9-14-18(15,16)12-8-7-11(13)17-12/h7-8,10,14H,3-6,9H2,1-2H3

InChI Key

UBTPNPXAZJICTI-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=C(S1)Br

Canonical SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

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